![molecular formula C23H17F2NO3S B2870877 [6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114872-28-4](/img/structure/B2870877.png)
[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound. Its molecular formula is C20H18F2N2O4S and it has an average mass of 420.430 Da .
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including fluoro, methylphenyl, and dioxido-benzothiazin groups. These groups contribute to the unique chemical properties of the compound .Scientific Research Applications
Antibacterial Agents
The structural modification of pharmacologically active compounds can lead to the development of new antibacterial agents. For instance, derivatives of 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, which is structurally related to the compound , have shown potential antibacterial activity . By substituting different functional groups, such as amide or alkyl groups, the antimicrobial activity can be enhanced. This approach could be applied to the compound of interest to explore its potential as an antibacterial agent.
Alzheimer’s Disease Treatment
N-Benzylpiperidine benzisoxazole derivatives are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE), which is used in the treatment of Alzheimer’s disease . Given the structural similarity, the compound could be investigated for its efficacy in inhibiting AChE, potentially contributing to Alzheimer’s disease therapy.
Antipsychotic Medication Intermediates
The compound is structurally similar to 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, an important intermediate in the synthesis of paliperidone, an antipsychotic medication . Research into the compound’s role as an intermediate in the synthesis of new antipsychotic drugs could be valuable.
Psychoactive Substance Analysis
Halogenated derivatives of psychoactive substances are a growing concern in drug markets. Studies on compounds like 4′-fluoro-4-methylaminorex, a halogenated derivative, help understand the properties and effects of these substances . The compound , with its halogenated benzothiazine structure, could be analyzed for similar psychoactive properties.
Drug Design and Synthesis
The compound’s unique structure makes it a candidate for drug design and synthesis studies. Its synthesis could be optimized for better yields and reaction times, and its structure could be modified to enhance its pharmacological properties .
Fluorination Chemistry
The compound features multiple fluorine atoms, which are significant in fluorination chemistry. Research into its reactivity and interactions with biological nucleophiles could provide insights into the development of fluorinated pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO3S/c1-14-3-6-16(7-4-14)23(27)22-13-26(18-9-5-15(2)19(25)12-18)20-11-17(24)8-10-21(20)30(22,28)29/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDOBEXCDVUVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.